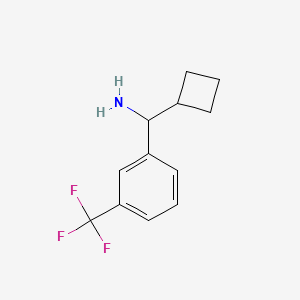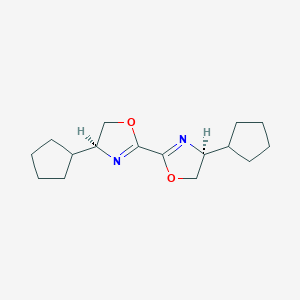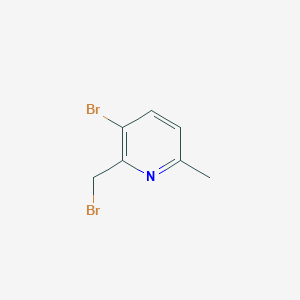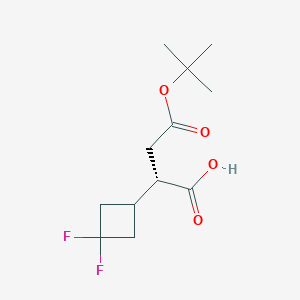
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclohexyl ring with a methyl substituent in the trans configuration, attached to the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with trans-4-methylcyclohexanecarboxylic acid.
Rearrangement Reaction: Using sodium azide as a catalyst, the carboxylic acid undergoes a rearrangement reaction to form isocyanate.
Hydrolysis: The isocyanate is then hydrolyzed to yield trans-4-methylcyclohexylamine.
Amino Acid Formation: The trans-4-methylcyclohexylamine is then reacted with a suitable amino acid precursor to form (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Ketones and aldehydes from oxidation.
- Alcohols and amines from reduction.
- Various substituted derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, stabilizing the transition state and lowering the activation energy required for the reaction to proceed . This enhances the yield and selectivity of the desired products.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-3-Amino-2-(trans-4-methylcyclohexyl)propanoic acid
- 3-[(S)-(trans-4-Methylcyclohexyl)sulfinyl]propanoic acid
Uniqueness
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trans-4-methylcyclohexyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-methylcyclohexyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H/t7?,8?,9-;/m0./s1 |
Clave InChI |
LJNYJGVXOYTHBH-BUJNUYNZSA-N |
SMILES isomérico |
CC1CCC(CC1)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CC1CCC(CC1)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
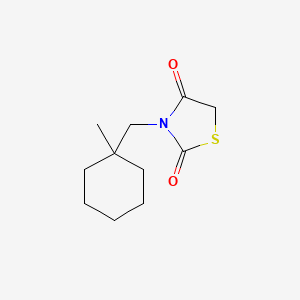
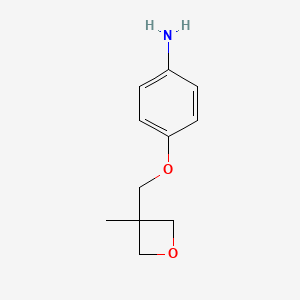
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
